6-Hydroxy-2-naphthoyl chloride
Overview
Description
6-Hydroxy-2-naphthoic acid is a hydroxynaphthoic acid derivative . It is used in various fields of scientific research and industry.
Synthesis Analysis
6-Hydroxy-2-naphthoic acid can be synthesized from 2-naphthol . The synthesis involves a multicomponent reaction approach . 2-Naphthoyl chloride has been used in the preparation of amide derivatives of the amphetamine enantiomers, synthesis of 7-dimethylamino-2-methyl-3-naphthamido-phenothiazinium salt, and modification of self-assembled monolayer formed on silica surface .Molecular Structure Analysis
The molecular formula of 6-Hydroxy-2-naphthoyl chloride is C11H7ClO2 . The average mass is 206.625 Da and the mono-isotopic mass is 206.013458 Da .Chemical Reactions Analysis
6-Hydroxy-2-naphthoic acid is involved in the biosynthesis of menaquinone . It is catalyzed by 1,4-Dihydroxy-2-naphthoyl-CoA synthase, which is the 6th enzyme involved in the production of menaquinone in bacteria .Physical And Chemical Properties Analysis
The physical properties of this compound include a light yellow or beige powder appearance and a melting point of 138-142°C. The molecular weight is 206.628 g/mol .Scientific Research Applications
Polymer Fabrication
Kimura et al. (2005) explored the morphology control of poly(2-oxy-6-naphthoyl) (PON) using a direct polycondensation method. This process involved the reaction of 2-hydroxy-6-naphthoic acid with specific chemicals, resulting in the formation of PON particles. These particles demonstrated high crystallinity and spherulitic morphology, indicating potential applications in materials science and engineering (Kimura, Horii, Kohama, & Yamashita, 2005).
Synthesis of Amides
Kraska and Boruszczak (1990) presented a method for synthesizing N-arylamides of 3-hydroxy-2-naphthoic acid. This process involved acylation of amines with 3-hydroxy-2-naphthoyl chloride, indicating its utility in producing complex organic compounds for various applications (Kraska & Boruszczak, 1990).
Solvolysis Studies
Liu, Hwang, and Chen (2002) studied the solvolyses of various naphthoyl chlorides, including 6-methoxy-2-naphthoyl chloride, in different solvents. Their research provided insights into the reaction mechanisms and solvent effects, which are crucial for understanding chemical reactions and designing new chemical processes (Liu, Hwang, & Chen, 2002).
Urea Derivative Synthesis
Li (2007) synthesized N-(methyl substituted phenyl)-N′-(2-hydroxy-3-naphthoyl)urea using 2-hydroxy-3-naphthoyl chloride. This research opens avenues for creating specialized urea derivatives with potential applications in pharmaceuticals and materials science (Li, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
6-Hydroxy-2-naphthoyl chloride has potential applications in the synthesis of diverse heterocyclic compounds . It can be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . Future research could focus on developing efficient synthetic strategies for producing these compounds .
properties
IUPAC Name |
6-hydroxynaphthalene-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-6,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFQLMARJGZTHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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